molecular formula C4HCl3N2 B1194397 2,3,5-Trichloropyrazine CAS No. 873-40-5

2,3,5-Trichloropyrazine

Cat. No.: B1194397
CAS No.: 873-40-5
M. Wt: 183.42 g/mol
InChI Key: GBAOOJAWDCNOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trichloropyrazine is a chlorinated derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.

Biochemical Analysis

Biochemical Properties

2,3,5-Trichloropyrazine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes often results in the inhibition of enzyme activity, affecting the metabolic pathways of other substrates . Additionally, this compound can bind to proteins, altering their structure and function, which may lead to changes in cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can alter gene expression and cellular metabolism . Furthermore, it has been shown to induce oxidative stress in cells, leading to changes in cellular homeostasis and potentially causing cell damage or apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can interact with DNA, potentially causing mutations or affecting gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential cumulative effects on cellular function, including sustained oxidative stress and chronic inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have indicated that high doses of this compound can cause liver and kidney damage in animal models, as well as alterations in blood biochemistry . Threshold effects have also been observed, where specific dosages are required to elicit a measurable response in the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its breakdown into less toxic metabolites . The metabolic pathways of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the compound’s metabolites may have distinct biochemical properties and contribute to its overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloropyrazine typically involves the chlorination of pyrazine. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may include steps for the purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5-Trichloropyrazine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Its three chlorine atoms provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3,5-trichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-1-8-3(6)4(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCVWLBXEWOGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313927
Record name 2,3,5-Trichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-40-5
Record name 2,3,5-Trichloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichloropyrazine
Reactant of Route 2
Reactant of Route 2
2,3,5-Trichloropyrazine
Reactant of Route 3
2,3,5-Trichloropyrazine
Reactant of Route 4
Reactant of Route 4
2,3,5-Trichloropyrazine
Reactant of Route 5
2,3,5-Trichloropyrazine
Reactant of Route 6
2,3,5-Trichloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.